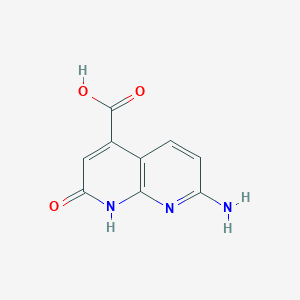![molecular formula C20H38N4O6S2 B188237 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione CAS No. 89863-11-6](/img/structure/B188237.png)
6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione, also known as H2T2, is a unique molecule that has gained significant attention in the field of biochemistry and pharmacology. This molecule possesses a rigid, cage-like structure, which makes it an ideal candidate for drug delivery and other biomedical applications.
Mécanisme D'action
The mechanism of action of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione is not well understood, but it is believed to involve the encapsulation of guest molecules within its cage-like structure. The encapsulation process is thought to occur through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces. Once encapsulated, the guest molecules can be released through various stimuli, such as changes in pH or temperature.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione are largely dependent on the guest molecule encapsulated within its structure. Studies have shown that 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione can effectively deliver drugs to cancer cells, reducing the side effects of chemotherapy. Additionally, 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione in lab experiments include its unique cage-like structure, which allows for the encapsulation of guest molecules, and its potential applications in drug delivery, catalysis, and sensing. However, the limitations of using 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione in lab experiments include its low yield and challenging purification process.
Orientations Futures
There are several future directions for the study of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione. One potential direction is the development of new synthetic methods and purification techniques to improve the yield and purity of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione. Additionally, further studies are needed to understand the mechanism of action of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione and its potential applications in drug delivery, catalysis, and sensing. Finally, the development of new guest molecules for encapsulation within 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione could lead to the discovery of new drugs and materials.
Méthodes De Synthèse
The synthesis of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione involves the reaction of 1,2-diaminoethane with 1,2-dithiolane-3-one. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione molecule. The yield of the synthesis process is relatively low, and the purification of the product is challenging due to the molecule's high polarity. However, the development of new synthetic methods and purification techniques has improved the yield and purity of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione.
Applications De Recherche Scientifique
6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione has been extensively studied for its potential applications in drug delivery, catalysis, and sensing. The cage-like structure of 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione allows it to encapsulate guest molecules, making it an ideal candidate for drug delivery. 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione has been shown to effectively deliver drugs to cancer cells, reducing the side effects of chemotherapy. Additionally, 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione can be used as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. 6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione has also been used as a sensor for metal ions and other species due to its unique optical properties.
Propriétés
Numéro CAS |
89863-11-6 |
|---|---|
Nom du produit |
6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione |
Formule moléculaire |
C20H38N4O6S2 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
6,9,17,20,25,28-hexaoxa-1,3,12,14-tetrazabicyclo[12.8.8]triacontane-2,13-dithione |
InChI |
InChI=1S/C20H38N4O6S2/c31-19-21-1-7-25-13-14-26-8-2-22-20(32)24-5-11-29-17-15-27-9-3-23(19)4-10-28-16-18-30-12-6-24/h1-18H2,(H,21,31)(H,22,32) |
Clé InChI |
MWKDZTPCXNQIAF-UHFFFAOYSA-N |
SMILES isomérique |
C1COCCOCCN=C(N2CCOCCOCCN(CCOCCOCC2)C(=N1)S)S |
SMILES |
C1COCCOCCNC(=S)N2CCOCCOCCN(CCOCCOCC2)C(=S)N1 |
SMILES canonique |
C1COCCOCCNC(=S)N2CCOCCOCCN(CCOCCOCC2)C(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



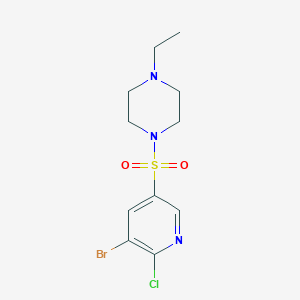
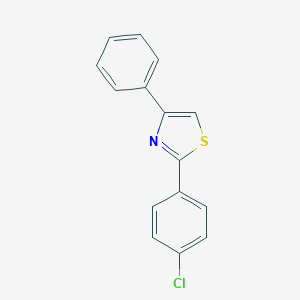
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)


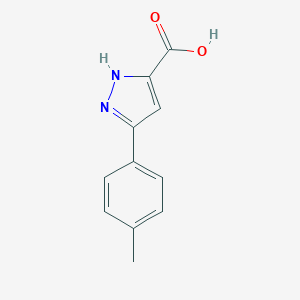
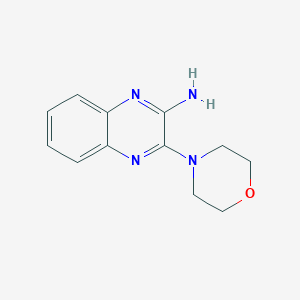
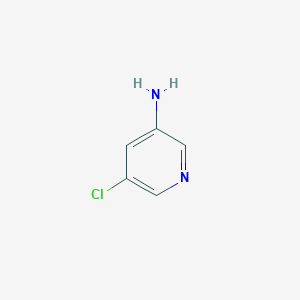
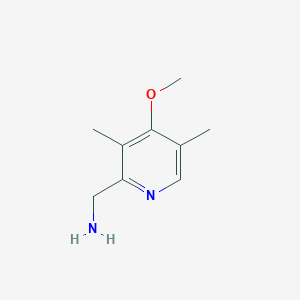
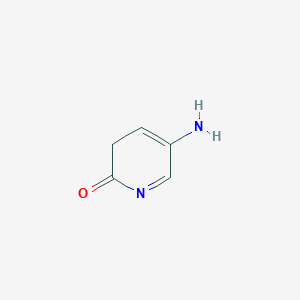
![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)
